molecular formula C7H13ClO2 B1622539 1-Chloroethyl pivalate CAS No. 40258-80-8

1-Chloroethyl pivalate

Cat. No.: B1622539
CAS No.: 40258-80-8
M. Wt: 164.63 g/mol
InChI Key: VQEZDLXEVJCRMO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that pivalic acid esters, such as 1-Chloroethyl pivalate, can undergo reactions with alcohols to form pivaloylated products . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that have alcohol groups, potentially influencing their function.

Cellular Effects

Related compounds such as clocortolone pivalate, a corticosteroid, are known to have significant effects on cellular processes . They can reduce inflammation and itching caused by conditions like psoriasis and eczema

Molecular Mechanism

It’s known that pivalic acid esters can undergo reactions with alcohols , suggesting that this compound may interact with biomolecules in a similar manner

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to study the effects of various dosages of chemical compounds .

Metabolic Pathways

Pivalic acid, a related compound, is known to be involved in various metabolic pathways . It’s possible that this compound may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels.

Subcellular Localization

There are tools available, such as LOCALIZER , that can predict the subcellular localization of proteins

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major Products Formed:

  • Substituted products (e.g., amines, alcohols)
  • Alcohols
  • Carboxylic acids

Comparison with Similar Compounds

  • Chloromethyl pivalate
  • Pivaloyloxymethyl chloride
  • 2,2-Dimethylpropionic acid chloromethyl ester

Comparison: 1-Chloroethyl pivalate is unique due to its specific structure, which includes a chloroethyl group attached to the pivalate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds . For example, chloromethyl pivalate has a chloromethyl group instead of a chloroethyl group, leading to different reactivity and applications .

Properties

IUPAC Name

1-chloroethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-5(8)10-6(9)7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZDLXEVJCRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960659
Record name 1-Chloroethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-80-8
Record name Propanoic acid, 2,2-dimethyl-, 1-chloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40258-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040258808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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